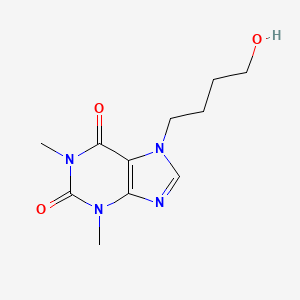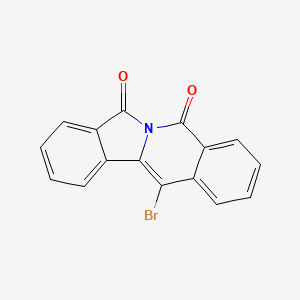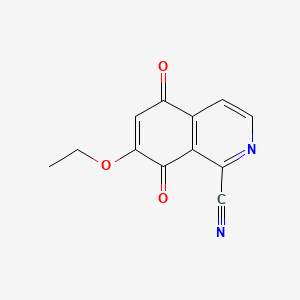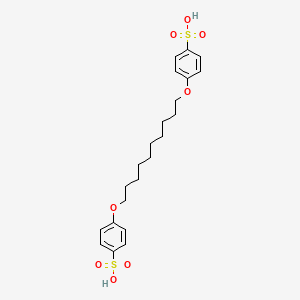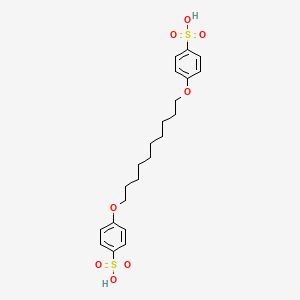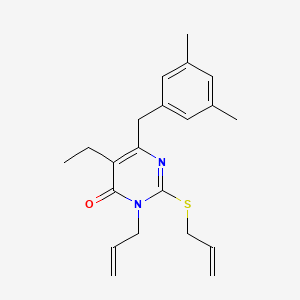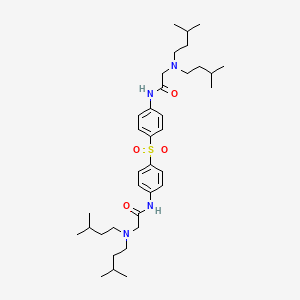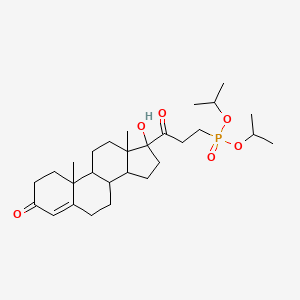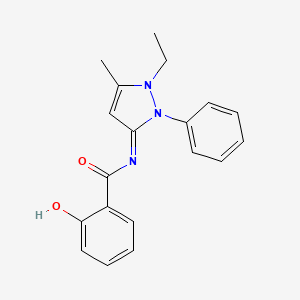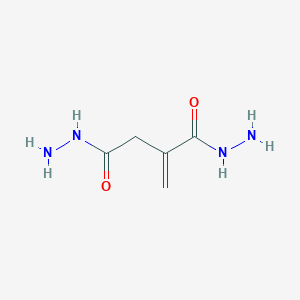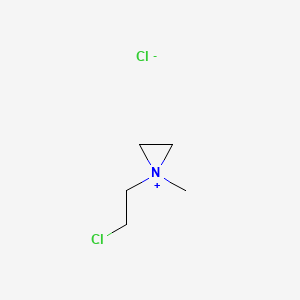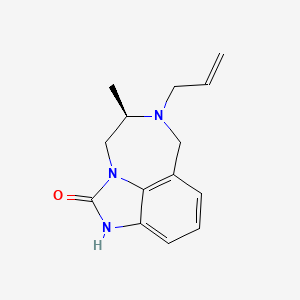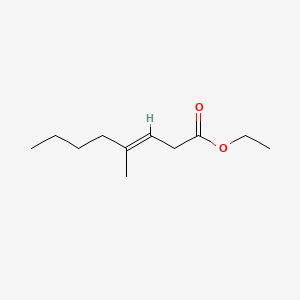
Ethyl (E)-4-methyl-oct-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-methyl-oct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industries. This particular ester is derived from the reaction between an alcohol and a carboxylic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-4-methyl-oct-3-enoate can be synthesized through various esterification methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous as it can be performed under milder conditions and is suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This helps in maintaining the reaction equilibrium and improving yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out at elevated temperatures to enhance the reaction rate .
化学反応の分析
Types of Reactions
Ethyl (E)-4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
科学的研究の応用
Ethyl (E)-4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
作用機序
The mechanism of action of Ethyl (E)-4-methyl-oct-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
類似化合物との比較
Ethyl (E)-4-methyl-oct-3-enoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. These compounds share similar chemical properties but differ in their molecular structures and, consequently, their physical properties and applications. For example:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Ethyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl hexanoate: Has a fruity odor and is used in the fragrance industry .
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
85554-67-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
ethyl (E)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChIキー |
XHNOQRNNBVTOCM-CSKARUKUSA-N |
異性体SMILES |
CCCC/C(=C/CC(=O)OCC)/C |
正規SMILES |
CCCCC(=CCC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


